2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate
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Overview
Description
2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate is a complex organic compound featuring multiple functional groups, including imidazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include trimethylsilyl chloride, methyl iodide, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyrrole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carboxylate
- Trimethylsilylethyl 1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carboxylate
Uniqueness
2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylsilylethyl group enhances its stability and solubility, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H30N6O4Si |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate |
InChI |
InChI=1S/C22H30N6O4Si/c1-26-8-7-23-19(26)21(30)25-15-11-17(27(2)13-15)20(29)24-16-12-18(28(3)14-16)22(31)32-9-10-33(4,5)6/h7-8,11-14H,9-10H2,1-6H3,(H,24,29)(H,25,30) |
InChI Key |
DXTQHSIHJRYXJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)OCC[Si](C)(C)C)C)C |
Origin of Product |
United States |
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